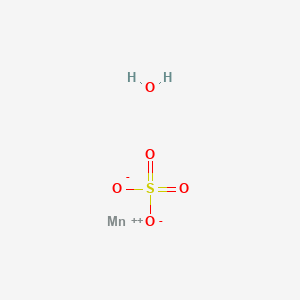
Mangansulfat-Monohydrat
Übersicht
Beschreibung
Manganese sulfate monohydrate, with the chemical formula MnSO₄·H₂O, is a crystalline compound composed of manganese, sulfur, and water molecules. This pale pink deliquescent solid is a commercially significant manganese salt. It is widely used in agriculture, industry, and chemical processes due to its unique properties and benefits .
Wissenschaftliche Forschungsanwendungen
Manganese sulfate monohydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a reagent in various chemical reactions.
Biology: It serves as a micronutrient in the culture of microorganisms and plants. .
Medicine: It is used in total parenteral nutrition (TPN) therapy to prevent manganese deficiency in patients.
Wirkmechanismus
Target of Action
Manganese sulfate monohydrate, with the chemical formula MnSO4·H2O, is a critical micronutrient that combines manganese with sulfate . The primary targets of manganese sulfate monohydrate are the enzymes in organisms where it acts as a cofactor . It also targets the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) .
Mode of Action
Manganese sulfate monohydrate interacts with its targets by acting as an essential cofactor for proteins . It is involved in the oxidation of arenes and sulfides by potassium permanganate . Furthermore, it can undergo metathesis reaction with different chromate, molybdate, and tungstate salts in aqueous medium to form corresponding hydrated manganese group 6 metal oxides .
Biochemical Pathways
Manganese sulfate monohydrate affects several biochemical pathways. It plays a crucial role in photosynthesis as an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery . It also participates in the oxidation of arenes and sulfides, and the formation of hydrated manganese group 6 metal oxides .
Pharmacokinetics
The pharmacokinetics of manganese sulfate monohydrate involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the precipitation efficiency of manganese was found to be 91% under certain conditions .
Result of Action
The action of manganese sulfate monohydrate results in several molecular and cellular effects. It is essential for normal development and physiological functions . In plants, it promotes optimal growth and ensures robust crop yields . In the context of photosynthesis, it catalyzes the water-splitting reaction in photosystem II (PSII) .
Action Environment
The action, efficacy, and stability of manganese sulfate monohydrate can be influenced by environmental factors. It is also recommended to avoid dust formation and ensure adequate ventilation during its use .
Biochemische Analyse
Biochemical Properties
Manganese sulfate monohydrate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo metathesis reaction with different chromate, molybdate, and tungstate salts in aqueous medium to form corresponding hydrated manganese group 6 metal oxides .
Cellular Effects
The effects of manganese sulfate monohydrate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of manganese sulfate monohydrate.
Molecular Mechanism
At the molecular level, manganese sulfate monohydrate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manganese sulfate monohydrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of manganese sulfate monohydrate can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Manganese sulfate monohydrate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Manganese sulfate monohydrate is transported and distributed within cells and tissues in a variety of ways . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of manganese sulfate monohydrate can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese sulfate monohydrate can be synthesized through various methods. One common method involves the reaction of manganese dioxide with sulfuric acid, followed by crystallization. The reaction is as follows: [ \text{MnO}_2 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{MnSO}_4 \cdot \text{H}_2\text{O} ]
Another method involves the reaction of manganese carbonate with sulfuric acid: [ \text{MnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MnSO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, manganese sulfate monohydrate is often produced by leaching manganese ores with sulfuric acid. The leachate is then purified and crystallized to obtain the monohydrate form. The process involves several steps, including precipitation, filtration, and recrystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese sulfate monohydrate undergoes various chemical reactions, including:
Oxidation: Manganese sulfate can be oxidized to form manganese dioxide.
Reduction: It can be reduced to manganese metal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate and hydrogen peroxide are common oxidizing agents.
Reduction: Hydrogen gas or carbon can be used as reducing agents.
Substitution: Aqueous solutions of chromate, molybdate, and tungstate salts are used for metathesis reactions.
Major Products:
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Hydrated manganese group 6 metal oxides.
Vergleich Mit ähnlichen Verbindungen
Manganese sulfate monohydrate can be compared with other manganese salts, such as:
Manganese(II) chloride (MnCl₂): Used in similar applications but has different solubility and reactivity properties.
Manganese(II) nitrate (Mn(NO₃)₂): Used as a precursor for manganese oxides and in the preparation of catalysts.
Manganese(II) acetate (Mn(C₂H₃O₂)₂): Used in the synthesis of coordination compounds and as a catalyst.
Uniqueness: Manganese sulfate monohydrate is unique due to its widespread use in agriculture as a micronutrient fertilizer, its role in animal feed supplements, and its application in various industrial processes. Its ability to undergo metathesis reactions with group 6 metal oxides also sets it apart from other manganese salts .
Eigenschaften
IUPAC Name |
manganese(2+);sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYRSDWRDQNSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSO4.H2O, H2MnO5S | |
| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20583 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE SULPHATE MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7785-87-7 (Parent) | |
| Record name | Manganese sulfate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020795 | |
| Record name | Manganese(II) sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese(ii) sulfate monohydrate appears as odorless pale red slightly efflorescent crystals or light pink powder. pH (5% solution) 3.7. (NTP, 1992), Dry Powder, Light red solid; Slightly efflorescent; [Merck Index] Pink hygroscopic solid; [ICSC] Light red hygroscopic powder; [Aldrich MSDS], PINK HYGROSCOPIC CRYSTALS. | |
| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20583 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, manganese(2+) salt (1:1) monohydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese sulfate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE SULPHATE MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water, g/100ml: 76.2 (freely soluble) | |
| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20583 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE SULPHATE MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.95 (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 2.95 | |
| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20583 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE SULPHATE MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
10034-96-5, 15244-36-7 | |
| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20583 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese sulfate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, manganese(2+) salt (1:1) monohydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, manganese(2 ) salt (1:1), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00LYS4T26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE SULPHATE MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
greater than 752 °F (NTP, 1992), 400-450 °C | |
| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20583 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE SULPHATE MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of manganese sulfate monohydrate is MnSO4·H2O, and its molecular weight is 169.01 g/mol.
ANone: While the provided papers don't delve into detailed spectroscopic analyses, techniques like X-ray diffraction (XRD) are commonly used to characterize its crystal structure. []
ANone: High-purity manganese sulfate monohydrate is a crucial component in producing lithium-ion battery cathode materials. [, , ] It's also used in manufacturing electrolytic manganese dioxide, high-purity manganese carbonate, and various grades of manganese oxides for electronic and chemical applications. []
ANone: Yes, manganese sulfate monohydrate is a source of manganese, an essential micronutrient for plant growth. It can be incorporated into fertilizers, particularly for crops like soybeans that benefit from selenium enrichment. []
ANone: While not extensively discussed in the provided papers, manganese sulfate monohydrate can be found in some dietary supplements and pharmaceutical formulations. []
ANone: Manganese sulfate monohydrate can be synthesized using various raw materials, including low-grade manganese ore, manganese blende, sulfurous iron ore, industrial sulfuric acid, and electrolytic manganese. [, , ] Recycled materials like the tail powder of electrolytic manganese dioxide are also being explored. []
ANone: Removing impurities like potassium, sodium, calcium, magnesium, heavy metals, and iron is crucial in achieving high purity. [, , ] Various purification methods, including pH adjustment, precipitation, adsorption, and crystallization, are employed to address this challenge. [, , , , , , , ]
ANone: High-temperature crystallization allows for selective precipitation and purification, leading to higher yields and purity of manganese sulfate monohydrate crystals. This method is particularly effective in removing metal impurities and enhancing the recovery of manganese. [, , , ]
ANone: Conventional production methods can generate waste streams containing heavy metals and other impurities. [] Research is focused on developing environmentally friendly processes, such as utilizing industrial waste streams and minimizing by-product formation. [, , ]
ANone: Recycling valuable metals from manganese-rich slag using high-temperature recrystallization is one promising strategy. [] Additionally, researchers are investigating the use of biochar modified with nano-manganese dioxide for soil passivation to remediate arsenic contamination from groundwater used for irrigation. []
ANone: Interestingly, manganese sulfate monohydrate exhibits unusual solubility behavior in water. Its solubility increases with temperature up to 293 K, after which it decreases. []
ANone: The presence of impurities like nickel sulfate and cobalt sulfate, common in waste battery leachate, generally decreases the solubility of manganese sulfate monohydrate in water. []
ANone: Factors like particle size, temperature, agitation, and the presence of other solutes can influence the dissolution rate of manganese sulfate monohydrate. []
ANone: Researchers are exploring various avenues, including:
- Optimizing fermentation conditions for producing extracellular polysaccharides using microorganisms like Lachnum YM328, with manganese sulfate monohydrate as a key medium component. []
- Investigating the impact of different manganese sources, including manganese sulfate monohydrate, on animal feed and their effects on parameters like eggshell quality in breeder hens. []
- Developing low-cost and high-efficiency culture mediums for bacteriocin production by Lactobacillus plantarum J23, utilizing manganese sulfate monohydrate as a crucial component. []
- Studying the effects of dietary manganese supplementation on piglets, using manganese sulfate monohydrate to determine the optimal levels for growth and nutrient absorption. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)


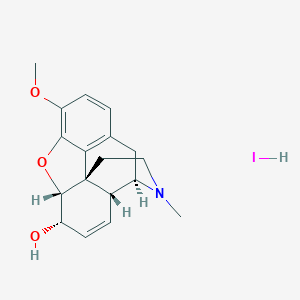


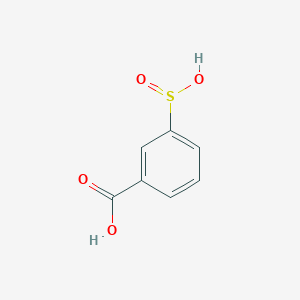
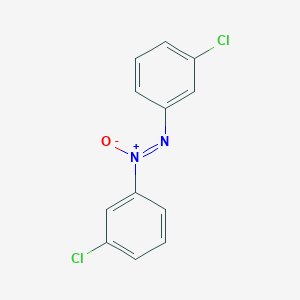
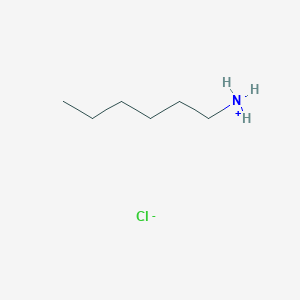
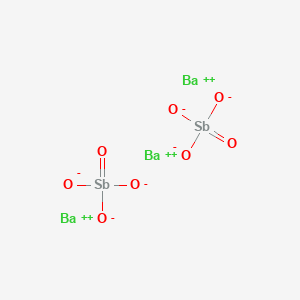
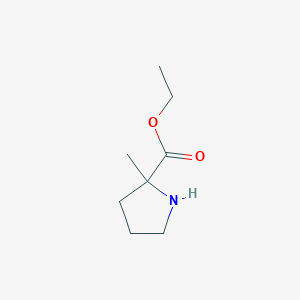
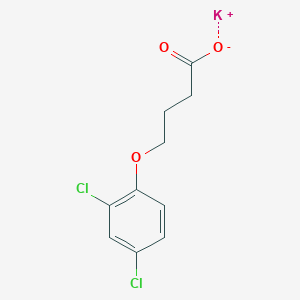
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
